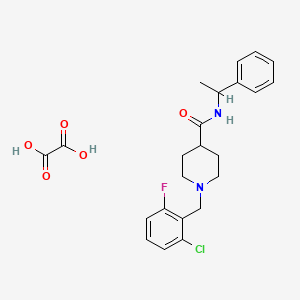![molecular formula C21H23ClFN3O B6104973 2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6104973.png)
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane, also known as CINPA1, is a small molecule that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of the mammalian protein arginine methyltransferase 5 (PRMT5), which plays a critical role in regulating gene expression and protein function.
Wissenschaftliche Forschungsanwendungen
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been used extensively in scientific research to investigate the role of PRMT5 in various biological processes. PRMT5 is involved in the regulation of gene expression, RNA splicing, and protein function, and dysregulation of this enzyme has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections. This compound has been shown to inhibit PRMT5 activity in a dose-dependent manner, making it a valuable tool for studying the function of this enzyme in various biological systems.
Wirkmechanismus
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane binds to the active site of PRMT5 and inhibits its enzymatic activity by preventing the transfer of methyl groups to its substrates. This results in the inhibition of downstream signaling pathways that are regulated by PRMT5, leading to changes in gene expression and protein function. The exact mechanism of this compound inhibition of PRMT5 is still being investigated, but it is thought to involve the disruption of key interactions between the enzyme and its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various biological systems. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, suggesting that it may have potential as a therapeutic agent for cancer. In neuronal cells, this compound has been shown to enhance neurite outgrowth and synaptic plasticity, suggesting that it may have potential as a treatment for neurodegenerative disorders. Additionally, this compound has been shown to have antiviral activity against several RNA viruses, including Zika virus and Dengue virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane has several advantages as a research tool, including its potency and selectivity for PRMT5, as well as its ability to inhibit PRMT5 activity in a dose-dependent manner. However, there are also some limitations to its use in lab experiments. For example, this compound is a complex molecule that requires specialized knowledge and expertise to synthesize, and it may not be readily available to all researchers. Additionally, this compound may have off-target effects on other enzymes or pathways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane. One area of interest is the development of more potent and selective inhibitors of PRMT5, which could have potential as therapeutic agents for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of this compound inhibition of PRMT5 and its downstream effects on gene expression and protein function. Finally, there is a need for more research on the potential off-target effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane involves a series of chemical reactions that result in the formation of the final product. The method involves the use of various reagents and solvents, and the process is typically carried out under controlled conditions to ensure the purity and yield of the product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that this compound is a complex molecule that requires specialized knowledge and expertise to produce.
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O/c22-19-12-17(6-9-24-19)20(27)26-11-8-21(15-26)7-1-10-25(14-21)13-16-2-4-18(23)5-3-16/h2-6,9,12H,1,7-8,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNILWQLUZREWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC(=NC=C3)Cl)CN(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6104903.png)
![1-(1-azepanyl)-3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6104907.png)

![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6104945.png)
![5-{[(3-methoxyphenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6104947.png)
![2-{1-(2-fluorobenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6104948.png)


![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-(3-pyridinylmethyl)-1H-pyrazol-5-amine](/img/structure/B6104958.png)
![2,4-dihydroxy-3-methylbenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6104961.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6104974.png)
![2-(3-fluorophenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6104978.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)